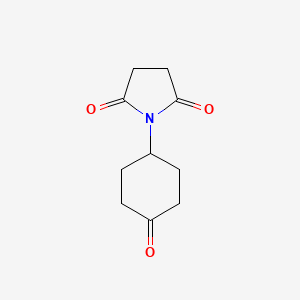
(S)-Didesmethylsibutramine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Didesmethylsibutramine is a chemical compound that is a derivative of sibutramine, a well-known appetite suppressant. This compound is characterized by the removal of two methyl groups from the parent molecule, sibutramine. It has been studied for its potential effects on weight loss and its pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Didesmethylsibutramine typically involves the demethylation of sibutramine. This can be achieved through various chemical reactions, including the use of strong acids or bases to remove the methyl groups. One common method involves the use of lithium aluminum hydride (LiAlH4) as a reducing agent under controlled conditions to achieve selective demethylation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully monitored to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions: (S)-Didesmethylsibutramine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, where functional groups on the molecule are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(S)-Didesmethylsibutramine has been explored in various scientific research fields:
Chemistry: Used as a model compound to study demethylation reactions and their mechanisms.
Biology: Investigated for its effects on neurotransmitter levels and potential use in treating obesity.
Medicine: Studied for its pharmacological properties and potential therapeutic applications in weight management.
Industry: Potential use in the development of new pharmaceuticals and chemical intermediates.
Mécanisme D'action
The mechanism of action of (S)-Didesmethylsibutramine involves its interaction with neurotransmitter systems in the brain. It is believed to inhibit the reuptake of serotonin, norepinephrine, and dopamine, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced satiety and reduced appetite, contributing to its potential weight loss effects.
Comparaison Avec Des Composés Similaires
Sibutramine: The parent compound from which (S)-Didesmethylsibutramine is derived.
Desmethylsibutramine: A compound with one less methyl group compared to sibutramine.
Nor-sibutramine: Another derivative with structural similarities.
Uniqueness: this compound is unique due to its specific demethylation pattern, which may result in different pharmacological properties compared to its parent compound and other derivatives. Its selective inhibition of neurotransmitter reuptake and potential therapeutic applications make it a compound of interest in scientific research.
Propriétés
Numéro CAS |
229639-57-0 |
|---|---|
Formule moléculaire |
C15H22ClN |
Poids moléculaire |
251.79 g/mol |
Nom IUPAC |
(1S)-1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutan-1-amine |
InChI |
InChI=1S/C15H22ClN/c1-11(2)10-14(17)15(8-3-9-15)12-4-6-13(16)7-5-12/h4-7,11,14H,3,8-10,17H2,1-2H3/t14-/m0/s1 |
Clé InChI |
WQSACWZKKZPCHN-AWEZNQCLSA-N |
SMILES isomérique |
CC(C)C[C@@H](C1(CCC1)C2=CC=C(C=C2)Cl)N |
SMILES canonique |
CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)N |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Phenyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B8489858.png)
![5h-Pyrrolo[1,2-a]imidazole,2-(4-ethoxyphenyl)-6,7-dihydro-3-(4-pyridinyl)-](/img/structure/B8489865.png)

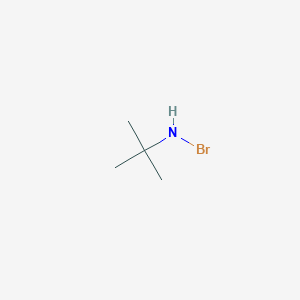
![1h-Pyrrolo[2,3-c]pyridine-5-carboxylic acid,1-[(4-fluorophenyl)methyl]-3-[[2-(2-oxo-1-pyrrolidinyl)ethoxy]methyl]-](/img/structure/B8489881.png)
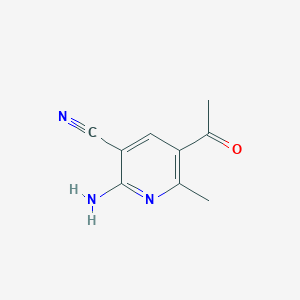
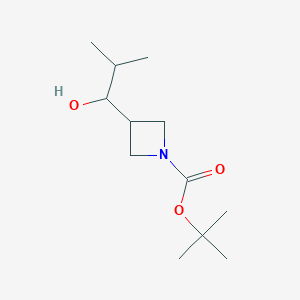
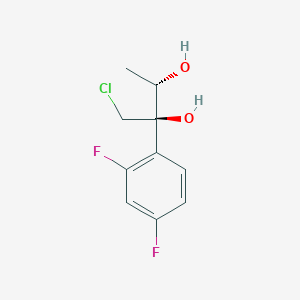
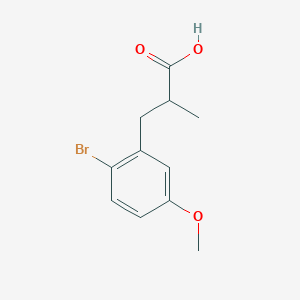

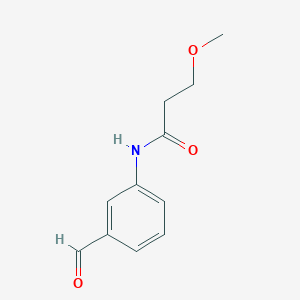
methanone](/img/structure/B8489938.png)
